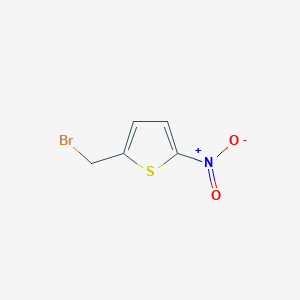

2-(Bromomethyl)-5-nitrothiophene

描述

Structure

3D Structure

属性

IUPAC Name |

2-(bromomethyl)-5-nitrothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNO2S/c6-3-4-1-2-5(10-4)7(8)9/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJJAUOARVZAEII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)[N+](=O)[O-])CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Reactivity of 2 Bromomethyl 5 Nitrothiophene

Nucleophilic Substitution Reactions Involving the Bromomethyl Group

The bromomethyl group, -CH₂Br, is an excellent electrophilic center. The bromine atom is a good leaving group, and the adjacent thiophene (B33073) ring stabilizes the transition state, making the methylene (B1212753) carbon highly susceptible to attack by nucleophiles.

The primary reaction pathway for the bromomethyl group is the bimolecular nucleophilic substitution (Sₙ2) mechanism. libretexts.org This is a single, concerted step where a nucleophile attacks the carbon atom, and the bromide ion is simultaneously displaced. libretexts.org The reaction proceeds with an inversion of stereochemical configuration, although this is not applicable to the achiral -CH₂Br group. masterorganicchemistry.comyoutube.com The rate of an Sₙ2 reaction is dependent on the concentration of both the substrate and the nucleophile. libretexts.org

A strong nucleophile is crucial for an efficient Sₙ2 reaction. youtube.com The reactivity of 2-(bromomethyl)-5-nitrothiophene with a range of nucleophiles is a key aspect of its synthetic utility. The electrophilic carbon of the bromomethyl group is attacked by the nucleophile, leading to the formation of a new carbon-nucleophile bond and the expulsion of the bromide leaving group. youtube.com

Table 1: Examples of Sₙ2 Reactions with this compound

| Nucleophile Category | Specific Nucleophile (Nu⁻) | Product Structure |

| Oxygen Nucleophiles | Hydroxide (B78521) (OH⁻), Alkoxides (RO⁻) | 2-(Hydroxymethyl)-5-nitrothiophene, 2-(Alkoxymethyl)-5-nitrothiophene |

| Sulfur Nucleophiles | Thiolates (RS⁻) | 2-(Alkylthiomethyl)-5-nitrothiophene |

| Nitrogen Nucleophiles | Ammonia (NH₃), Amines (RNH₂) | 2-(Aminomethyl)-5-nitrothiophene, 2-(Alkylaminomethyl)-5-nitrothiophene |

| Carbon Nucleophiles | Cyanide (CN⁻) | (5-Nitrothiophen-2-yl)acetonitrile |

The reaction is typically carried out in a polar aprotic solvent, which solvates the cation of the nucleophilic salt but does not significantly solvate the anion, thus preserving its nucleophilicity.

A synthetically important nucleophilic substitution is the reaction of this compound with trialkylphosphites, such as triethylphosphite. This reaction, known as the Michaelis-Arbuzov reaction, is the standard method for preparing phosphonate (B1237965) esters. alfa-chemistry.com These phosphonate esters are the key precursors for the Horner-Wadsworth-Emmons (HWE) reaction. alfa-chemistry.comwikipedia.org

The mechanism involves the nucleophilic attack of the phosphorus atom of the trialkylphosphite on the electrophilic methylene carbon. This displaces the bromide ion and forms a phosphonium (B103445) salt intermediate. In the subsequent step, the displaced bromide ion attacks one of the alkyl groups on the phosphorus, displacing the desired diethyl (5-nitrothiophen-2-ylmethyl)phosphonate and forming a volatile alkyl bromide (e.g., ethyl bromide) as a byproduct. alfa-chemistry.com

This phosphonate ester can then be deprotonated with a strong base (e.g., NaH, NaOMe) to generate a stabilized phosphonate carbanion. organic-chemistry.org This carbanion is a potent nucleophile that reacts with aldehydes or ketones in the Horner-Wadsworth-Emmons olefination to produce alkenes, predominantly with an E-stereochemistry. wikipedia.orgorganic-chemistry.org

This compound can react with nucleophiles such as thioacrylamides and selenoacrylamides. In these reactions, the sulfur or selenium atom acts as the nucleophilic center, attacking the methylene carbon of the bromomethyl group in an Sₙ2 fashion. This results in the formation of S- or Se-alkylated products, respectively. These reactions expand the synthetic utility of the parent compound, allowing for the introduction of the 5-nitrothienylmethyl moiety onto more complex molecular scaffolds containing thioamide or selenoamide functional groups.

Reactivity of the Nitro Group and Thiophene Ring System

The nitro group (-NO₂) at position 5 profoundly influences the electronic properties and reactivity of the entire thiophene ring system.

The nitro group is a powerful electron-withdrawing group, acting through both the inductive effect and the resonance effect. researchgate.net This has several significant consequences for the reactivity of the thiophene ring:

Deactivation towards Electrophilic Aromatic Substitution: The strong electron-withdrawing nature of the nitro group significantly reduces the electron density of the thiophene ring. ontosight.ai This deactivates the ring towards electrophilic attack (e.g., nitration, halogenation, Friedel-Crafts reactions), which typically relies on an electron-rich aromatic system. numberanalytics.com Thiophene itself is more reactive than benzene (B151609) in electrophilic substitutions, but the presence of the nitro group diminishes this reactivity. numberanalytics.com

Activation of the Bromomethyl Group: The electron-withdrawing effect of the nitro group enhances the electrophilicity of the bromomethyl group. By pulling electron density from the ring and, consequently, from the -CH₂Br group, it makes the methylene carbon more electron-deficient and thus more susceptible to nucleophilic attack. This facilitates the Sₙ2 reactions discussed previously.

Nitroaromatic compounds are known to participate in radical nucleophilic substitution, or SRN1, reactions. The SRN1 mechanism is a multi-step, chain reaction process involving radical and radical-anion intermediates. The presence of the electron-accepting nitro group is crucial for stabilizing the key radical-anion intermediate. nih.gov

The general mechanism proceeds as follows:

Initiation: An electron is transferred to the substrate, this compound, to form a radical anion. This can be initiated photochemically, electrochemically, or by a chemical reductant.

Propagation:

The radical anion fragments, losing the bromide leaving group to form a 5-nitrothienylmethyl radical.

This radical then reacts with an incoming nucleophile to form a new radical anion.

This new radical anion transfers its extra electron to a new molecule of the starting substrate, regenerating the initial radical anion and forming the final product. This continues the chain reaction.

Termination: The chain reaction is terminated by various side reactions, such as radical coupling.

This reaction pathway allows for the formation of substitution products that are sometimes difficult to achieve via standard Sₙ2 or Sₙ1 pathways. Studies on various nitrothiophene derivatives have investigated their reactivity with electrons and radical species, which underpins their potential to undergo such electron-transfer processes. nih.gov

Nitrite (B80452) Elimination Pathways

The presence of a nitro group on the thiophene ring dramatically increases its susceptibility to nucleophilic aromatic substitution (SNAr). uoanbar.edu.iqwikipedia.orglibretexts.org This enhanced reactivity is attributed to the strong electron-withdrawing capacity of the nitro group, which reduces the electron density of the aromatic ring, making it more electrophilic and thus more amenable to attack by nucleophiles. libretexts.org The thiophene ring system, in general, is more reactive than its benzene counterparts in nucleophilic substitution reactions. uoanbar.edu.iq

In the context of this compound, nucleophilic attack can, in principle, lead to the displacement of either the bromide from the methyl group or the nitro group from the ring. However, the term "nitrite elimination" specifically refers to the displacement of the nitro group as a nitrite ion (NO₂⁻) from the thiophene ring. This process is a classic example of an SNAr reaction.

The mechanism for nitrite elimination involves a two-step addition-elimination sequence:

Nucleophilic Addition: A nucleophile attacks the carbon atom bearing the nitro group (C5), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex or a Wheland intermediate. uoanbar.edu.iq The stability of this intermediate is crucial for the reaction to proceed. The negative charge is delocalized over the thiophene ring and, most importantly, onto the oxygen atoms of the nitro group. uoanbar.edu.iqlibretexts.org The sulfur atom in the thiophene ring can also participate in stabilizing the intermediate through the involvement of its d-orbitals. uoanbar.edu.iq

Elimination of the Leaving Group: The aromaticity of the thiophene ring is restored by the departure of the leaving group. In this specific pathway, the nitrite ion is expelled.

Research on various nitrothiophenes has shown that the nitro group can indeed act as a leaving group in SNAr reactions, particularly when activated by other electron-withdrawing substituents. For instance, studies on the reaction of 2,5-dicarbonyl-3-nitrothiophenes with thiolates demonstrate the efficient nucleophilic aromatic substitution of the nitro group. mdpi.com Similarly, kinetic studies of nucleophilic aromatic substitution on 2-L-5-nitrothiophenes with various amines have been conducted, providing insight into the reactivity and solvent effects on these transformations. nih.gov

While the bromomethyl group at the 2-position is also a reactive site, the elimination of the nitrite group from the 5-position is a distinct and important reactivity pathway for this compound, especially in the presence of strong nucleophiles under conditions that favor aromatic substitution. The relative reactivity of the bromomethyl and nitro groups will depend on the specific nucleophile and reaction conditions employed.

A computational study on the nucleophilic aromatic substitution of 2-methoxy-3-X-5-nitrothiophenes with pyrrolidine (B122466) provides a theoretical framework for understanding these reactions. The study confirms that the reaction proceeds via a stepwise addition-elimination mechanism, and the activation energy for the nucleophilic attack is influenced by the nature of the substituent at the 3-position. nih.gov Although the leaving group in that study was a methoxy (B1213986) group, the principles of ring activation by the nitro group and the stabilization of the intermediate are directly applicable to nitrite elimination pathways.

Intramolecular Cyclization and Rearrangement Pathways

The bifunctional nature of this compound, possessing both an electrophilic bromomethyl group and an activated thiophene ring, makes it a valuable precursor for the synthesis of fused heterocyclic systems through intramolecular cyclization reactions. These reactions often proceed with high regioselectivity, leading to the formation of complex molecules with potential applications in materials science and medicinal chemistry.

Cyclization Reactions in the Formation of Thiazole (B1198619) Cores

The synthesis of thieno[2,3-d]thiazoles, a class of compounds with a thiazole ring fused to a thiophene ring, can be achieved using derivatives of this compound. The general strategy involves the reaction of the bromomethyl group with a nucleophile that contains the necessary atoms to form the thiazole ring. A common and effective method is the Hantzsch thiazole synthesis, adapted for an intramolecular approach.

In this context, this compound can react with a thioamide or a similar sulfur-containing nucleophile. The reaction typically proceeds in two stages:

S-Alkylation: The thioamide, acting as a nucleophile through its sulfur atom, displaces the bromide ion from the bromomethyl group of this compound. This initial step forms a thioether intermediate.

Intramolecular Cyclization and Dehydration: The intermediate then undergoes an intramolecular cyclization. The nitrogen atom of the thioamide attacks the C2 carbon of the thiophene ring, or a carbonyl/iminyl carbon if the thioamide was part of a larger precursor. This is followed by a dehydration step to yield the aromatic thieno[2,3-d]thiazole (B11776972) ring system.

Research has demonstrated the synthesis of various thiazole derivatives through the cyclization of appropriate precursors. For example, the reaction of compounds containing a thiosemicarbazone moiety with α-bromoketones is a known route to thiazoles. While not starting from this compound itself, these syntheses illustrate the fundamental reaction between a bromomethylketone-like structure and a thioamide equivalent to form a thiazole ring.

Furthermore, the synthesis of thieno[2,3-d]isothiazoles has been reported, starting from substituted thiophenes. researchgate.net These syntheses involve the formation of a new five-membered ring fused to the thiophene core, highlighting the versatility of thiophene derivatives in constructing bicyclic heterocyclic systems. Although this example forms an isothiazole, the underlying principle of intramolecular cyclization is analogous to thiazole formation.

Base-Assisted Intramolecular Condensation-Cyclization Reactions

Base-assisted intramolecular reactions provide another powerful avenue for the synthesis of fused heterocycles from this compound and its derivatives. The base plays a crucial role in these transformations, often by deprotonating an acidic proton to generate a potent internal nucleophile, which then initiates the cyclization cascade.

A general scheme for a base-assisted intramolecular condensation-cyclization could involve the following steps:

Formation of a Nucleophile: A precursor is synthesized by reacting this compound with a molecule containing an active methylene group or another acidic proton.

Deprotonation: A base is added to the reaction mixture, which deprotonates the acidic position, creating a carbanion or another nucleophilic species within the same molecule.

Intramolecular Attack and Cyclization: The newly formed nucleophile attacks an electrophilic center within the molecule. In the case of precursors derived from this compound, this could be the carbon atom of the thiophene ring, leading to the formation of a new ring.

Rearomatization/Further Reaction: The cyclized intermediate may then undergo rearomatization, often with the elimination of a small molecule like water or an alcohol, to yield the final, stable fused heterocyclic product.

The literature provides numerous examples of base-promoted or base-catalyzed intramolecular cyclizations to form heterocyclic compounds. For instance, the synthesis of substituted thiophenes can be achieved through the base-promoted cyclization of alkynyl thiols. semanticscholar.org While the specific substrates differ, the mechanistic principle of a base facilitating an intramolecular ring closure is a common theme in heterocyclic chemistry. mdpi.com

The synthesis of thieno[3,2-b]thiophenes from 3-nitrothiophenes via nucleophilic aromatic substitution of the nitro group with thiolates also underscores the utility of base-mediated reactions in building complex thiophene-based systems. mdpi.com In these reactions, a base like potassium carbonate is often employed to facilitate the nucleophilic attack.

The following table summarizes the types of reactions discussed:

| Reaction Type | Key Reactants | Key Intermediate | Product Type |

| Nitrite Elimination (SNAr) | This compound, Nucleophile | Meisenheimer Complex | 5-Substituted-2-(bromomethyl)thiophene |

| Thiazole Core Formation | This compound, Thioamide | S-Alkylated Thioether | Thieno[2,3-d]thiazole |

| Base-Assisted Cyclization | Derivative of this compound with an acidic proton, Base | Internal Nucleophile (e.g., Carbanion) | Fused Heterocyclic System |

Synthetic Applications of 2 Bromomethyl 5 Nitrothiophene in Complex Molecule Synthesis

Construction of Substituted Thiophenes and Polythiophenes

The functionalization of the thiophene (B33073) core is a cornerstone of materials science and medicinal chemistry. While 2-(bromomethyl)-5-nitrothiophene offers potential for various transformations, its specific applications in cross-coupling reactions are conditioned by its substitution pattern.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds, typically between an organoboron species and an organic halide, catalyzed by a palladium complex. sigmaaldrich.com This reaction is instrumental in the synthesis of biaryl compounds, including aryl-substituted thiophenes.

However, the direct application of this compound as a substrate for Suzuki-Miyaura coupling to form 2-aryl-5-nitrothiophenes is not the standard approach. The reaction typically requires an aryl halide (e.g., a bromo, iodo, or triflate group) directly attached to the aromatic ring. The C-Br bond in the bromomethyl group is a benzylic-type halide and generally does not participate in the catalytic cycle of Suzuki coupling in the same manner as an aryl halide.

Instead, the literature extensively documents the use of a structurally related analogue, 2-bromo-5-(bromomethyl)thiophene (B1590285) , for the regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophenes. d-nb.inforesearchgate.net In these cases, the palladium catalyst selectively activates the C(sp²)-Br bond at the 5-position of the thiophene ring for coupling with various arylboronic acids, leaving the bromomethyl group intact for subsequent functionalization. d-nb.info

The reaction proceeds under standard Suzuki conditions, as detailed in the table below, using a palladium catalyst and a base.

Table 1: Synthesis of 2-(Bromomethyl)-5-aryl-thiophenes via Suzuki-Miyaura Coupling of 2-Bromo-5-(bromomethyl)thiophene Data sourced from analogous reactions reported in the literature. d-nb.inforesearchgate.net

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 76 |

| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 72 |

| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 68 |

| 4 | 3-Nitrophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 55 |

This highlights that for direct C-C bond formation at the 5-position of the thiophene ring via Suzuki coupling, a halo-substituted precursor is required, rather than the nitro-substituted analogue.

Oligothiophenes are a critical class of conjugated materials used in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). sigmaaldrich.com Their synthesis typically relies on iterative cross-coupling reactions to link thiophene monomer units. rsc.org Common strategies include Suzuki, Stille, and Kumada couplings, which systematically build the oligomer chain.

Given that these methods require reactive sites for cross-coupling (e.g., halogen or organometallic groups) on the thiophene ring, this compound is not a direct precursor for polymerization or oligomerization through its 5-position. The nitro group is generally not a leaving group in palladium-catalyzed cross-coupling reactions, although it can be a site for nucleophilic aromatic substitution. mdpi.comnih.gov

The synthesis of oligothiophenes would necessitate converting the nitro group or the bromomethyl group into a suitable functionality for coupling, a multi-step process that is less efficient than using pre-functionalized monomers like di-brominated or borylated thiophenes. Therefore, while thiophenes are central to conjugated systems, this compound serves more as a building block for appended functionalities rather than as a direct monomer for backbone construction.

The introduction of an ethynyl (B1212043) group onto an aromatic ring is most commonly achieved via the Sonogashira coupling reaction. This palladium- and copper-co-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide. sciforum.net

Similar to the limitation in Suzuki coupling, this compound lacks the necessary aryl halide functionality for a standard Sonogashira reaction at the 5-position. An alternative approach could theoretically involve the nucleophilic substitution of the bromide in the bromomethyl group with an acetylide anion (e.g., sodium acetylide). However, this would result in the formation of a propargylthiophene derivative, 2-(prop-2-yn-1-yl)-5-nitrothiophene, rather than a directly conjugated 2-ethynyl-5-nitrothiophene. The direct synthesis of ethynyl-substituted thiophenes from this compound is not a reported pathway in the literature.

Derivatization towards Fused Heterocyclic Systems

The reactive bromomethyl group of this compound is an excellent electrophilic handle for constructing fused and linked heterocyclic systems, which are of significant interest in medicinal chemistry.

The Hantzsch thiazole (B1198619) synthesis is a classic and reliable method for constructing the thiazole ring. chemhelpasap.comsynarchive.com The reaction involves the condensation of an α-halocarbonyl compound with a thioamide. The electrophilic nature of the carbon atom in the α-halomethyl group of this compound makes it a suitable analogue to α-haloketones for this type of cyclization.

In this proposed application, this compound can react with various thioamides (or thiourea) to yield 2-amino- or 2-substituted-4-(5-nitrothiophen-2-yl)thiazoles. The reaction proceeds via initial nucleophilic attack of the sulfur atom of the thioamide on the bromomethyl carbon, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring. youtube.com

Table 2: Potential Thiazole-Thiophene Hybrids via Hantzsch-Type Synthesis Illustrative examples based on the established Hantzsch thiazole synthesis. youtube.comorganic-chemistry.org

| Entry | Thioamide Reagent | Resulting Thiazole Product |

| 1 | Thiourea | 2-Amino-4-(5-nitrothiophen-2-yl)thiazole |

| 2 | Thioacetamide | 2-Methyl-4-(5-nitrothiophen-2-yl)thiazole |

| 3 | Thiobenzamide | 2-Phenyl-4-(5-nitrothiophen-2-yl)thiazole |

| 4 | N-Methylthiourea | 2-(Methylamino)-4-(5-nitrothiophen-2-yl)thiazole |

This synthetic route provides a straightforward entry into novel thiazole-thiophene hybrid scaffolds, where the nitrothiophene moiety can be further elaborated, for example, by reduction of the nitro group to an amine.

The synthesis of selenium-containing heterocycles, such as selenophenes and their fused derivatives, is an area of growing interest due to their unique electronic properties and biological activities. nih.gov The bromomethyl group of this compound can serve as a key entry point for the introduction of selenium into the molecule.

A plausible synthetic route involves the nucleophilic substitution of the bromide with a selenium-based nucleophile. For instance, reaction with sodium hydrogen selenide (B1212193) (NaHSe), generated in situ, could yield the corresponding selenol, 2-(selenomethyl)-5-nitrothiophene. This intermediate, or related selenium-containing derivatives, could then be used in subsequent cyclization reactions to form fused systems like thieno[b]selenophenes, although this specific transformation is not explicitly detailed in the literature for this substrate.

Alternatively, the reaction with selenourea (B1239437) followed by hydrolysis and cyclization is a known method for preparing certain selenium heterocycles. The high reactivity of α-halomethyl groups towards nucleophiles suggests that this compound is a promising precursor for accessing novel seleno-functionalized thiophene derivatives. mdpi.comcardiff.ac.uk

Applications in the Synthesis of Quinazolinone Analogues

Quinazolinone and its fused heterocyclic analogues are significant scaffolds in medicinal chemistry, known to exhibit a wide range of pharmacological activities. nih.gov Thiophene analogues of quinazoline (B50416) alkaloids, specifically thieno[2,3-d]pyrimidinones, have emerged as a promising class of compounds in pharmacology. jcgtm.org The synthesis of these complex structures often relies on versatile building blocks that can introduce specific functionalities.

While direct synthesis of a quinazolinone core using this compound as a primary starting material is not the most common route, its role as a key reactant for modifying existing quinazolinone structures is significant. The electrophilic nature of the bromomethyl group allows for the alkylation of nucleophilic sites on a pre-formed quinazolinone or thieno[2,3-d]pyrimidinone skeleton. For instance, it can react with amino or hydroxyl groups on the quinazolinone ring system to introduce the (5-nitrothien-2-yl)methyl moiety. This modification can be crucial for tuning the biological activity of the parent molecule, potentially leading to the development of new therapeutic agents. nih.gov The synthesis of thiophene analogs of quinazoline alkaloids often involves the transformation of substituted thiophene precursors, establishing a clear pathway for the incorporation of the nitrothiophene group into these pharmacologically relevant structures. jcgtm.org

Role in the Synthesis of Bioactive and Functional Molecules

The unique combination of a nitroaromatic system and a reactive alkyl halide makes this compound a strategic precursor for molecules designed with specific biological or material science applications in mind.

Intermediates for Prodrug Development (e.g., Hypoxia-Activated Prodrugs)

Hypoxia, or low oxygen concentration, is a characteristic feature of solid tumors and is linked to resistance to conventional cancer therapies. nih.gov This has spurred the development of hypoxia-activated prodrugs (HAPs), which are compounds designed to be selectively activated to their cytotoxic form within the hypoxic tumor microenvironment. nih.govnih.gov

The 5-nitrothiophene moiety of this compound serves as an excellent "trigger" for this type of prodrug. The mechanism relies on the one-electron reduction of the nitro group by reductase enzymes that are overexpressed in hypoxic cells. nih.gov In oxygen-rich (normoxic) tissues, the resulting radical anion is rapidly re-oxidized back to the parent nitro compound, rendering it inactive. However, under hypoxic conditions, the radical anion undergoes further reduction, leading to the fragmentation of the molecule and the release of a potent cytotoxic agent. nih.gov

The role of this compound is to provide this hypoxia-sensitive trigger, which can be attached to a known cytotoxic drug via the reactive bromomethyl group. This creates a prodrug that remains relatively non-toxic in healthy tissues but becomes a powerful anticancer agent upon reaching the targeted hypoxic zones in tumors. This approach offers the potential for highly selective cancer therapy with reduced systemic side effects. nih.gov

| Prodrug Component | Function | Activation Condition |

| 5-Nitrothiophene Group | Hypoxia-sensitive "trigger" | One-electron reduction in low oxygen environments |

| Bromomethyl Group | Reactive linker | Attaches the trigger to a cytotoxic effector molecule |

| Cytotoxic Effector | Active drug | Released upon reduction and fragmentation of the trigger |

Precursors for Chalcone (B49325) Analogues with Potential Anticancer Activity

Chalcones, or 1,3-diphenyl-2-propen-1-ones, are a class of natural and synthetic compounds belonging to the flavonoid family. nih.gov They are recognized as privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antioxidant properties. nih.govnih.gov

The synthesis of novel chalcone analogues often involves modifying the aromatic A or B rings to enhance potency or confer new properties. nih.gov this compound serves as a valuable reagent for introducing a (5-nitrothien-2-yl)methyl group into the chalcone structure. This is typically achieved by reacting it with a chalcone precursor containing a nucleophilic group, such as a hydroxyl group. The resulting ether linkage appends the nitrothiophene moiety to the chalcone backbone.

The introduction of the 5-nitrothiophene group can significantly impact the molecule's electronic properties and biological activity. The strong electron-withdrawing nature of the nitro group can influence the molecule's interaction with biological targets, potentially leading to enhanced anticancer activity. Chalcones are versatile synthons, and their reaction with various reagents allows for the construction of diverse heterocyclic systems, further expanding the potential applications of derivatives functionalized with the 5-nitrothiophene group. scispace.com

| Starting Material | Reagent | Resulting Linkage | Potential Biological Activity |

| Hydroxychalcone | This compound | Ether (-O-CH₂-) | Anticancer, Antioxidant |

Building Blocks for Antimycobacterial Agents

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health threat, and the emergence of drug-resistant strains necessitates the discovery of new therapeutic agents. nih.govnih.gov 5-Nitrothiophenes have been identified as a promising class of compounds with potent activity against M. tuberculosis. nih.gov

The mechanism of action for these compounds involves reductive activation of the nitro group by a mycobacterial enzyme, F₄₂₀-dependent nitroreductase (Ddn). nih.gov This activation process is believed to release reactive nitrogen species, such as nitric oxide, which are lethal to the bacterium. This process is effective against both replicating and non-replicating mycobacteria, the latter being notoriously difficult to eradicate with standard drugs. nih.gov

This compound is an ideal starting material for creating libraries of potential antimycobacterial drugs. The reactive bromomethyl group can be readily displaced by a wide variety of nucleophiles (e.g., amines, thiols) to generate a diverse set of derivatives. This allows for systematic exploration of the structure-activity relationship, optimizing for potency against M. tuberculosis while minimizing toxicity to human cells. For example, reacting this compound with various cyclic amines could yield compounds analogous to 2-(3-methylpiperidin-1-yl)-5-nitrothiophene, a compound noted for its equipotent activity against replicating and non-replicating mycobacteria with no significant cytotoxicity. nih.gov

Development of Compounds for Non-linear Optical (NLO) Properties

Non-linear optical (NLO) materials are crucial for modern technologies like optical data storage, image processing, and telecommunications. nih.gov Organic molecules have garnered significant attention for NLO applications due to their potential for high nonlinearity and fast response times. nih.gov

A key design principle for NLO molecules is the creation of a "push-pull" system, where an electron-donating group (the "push") and an electron-withdrawing group (the "pull") are connected by a π-conjugated bridge. This arrangement leads to a large change in dipole moment upon excitation, resulting in significant second-order NLO effects (hyperpolarizability). nih.gov

This compound is an excellent building block for the "pull" component of these molecules. The 5-nitrothiophene unit is a potent electron-withdrawing group. The bromomethyl handle allows this unit to be chemically linked to a π-conjugated system that is, in turn, attached to an electron-donating group (such as an amine or an alkoxy group). The resulting D-π-A (Donor-π-Acceptor) structure is the fundamental design for many high-performance NLO chromophores. The synthesis and characterization of similar structures, such as derivatives of 5-nitro-N-(1-phenylethyl)pyridin-2-amine, have demonstrated the effectiveness of this molecular design strategy. rsc.org

| Molecular Component | Role | Example Group from Precursor |

| Electron Acceptor (A) | "Pull" component | 5-Nitrothiophene |

| π-Conjugated Bridge (π) | Facilitates charge transfer | Various (e.g., stilbene, biphenyl) |

| Electron Donor (D) | "Push" component | Various (e.g., -N(CH₃)₂, -OCH₃) |

Advanced Spectroscopic and Computational Characterization of 2 Bromomethyl 5 Nitrothiophene and Its Derivatives

Spectroscopic Analysis of Synthetic Products and Intermediates

Spectroscopic techniques are indispensable for the confirmation of the chemical structure and purity of newly synthesized compounds. For 2-(bromomethyl)-5-nitrothiophene and its reaction intermediates, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and UV/Visible (UV/Vis) spectroscopy are routinely employed.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are vital for the structural confirmation of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the thiophene (B33073) ring and the bromomethyl group. The chemical shifts of the thiophene protons are influenced by the electron-withdrawing nitro group and the bromomethyl substituent. Typically, aromatic protons in thiophene rings appear in the range of δ 6.5-8.0 ppm. The protons of the CH₂Br group would likely appear as a singlet in the region of δ 4.5-5.0 ppm, a characteristic chemical shift for a methylene (B1212753) group attached to a bromine atom and an aromatic ring. For instance, in a related compound, 1-(bromomethyl)-4-nitrobenzene, the methylene protons are observed around δ 4.5 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbon atoms of the thiophene ring are expected to resonate in the aromatic region (δ 120-150 ppm). The carbon attached to the nitro group will be significantly downfield due to the strong deshielding effect of the nitro group. The carbon of the bromomethyl group is anticipated to appear at a higher field, typically in the range of δ 25-35 ppm. As an example, the spectral data for related nitro-containing aromatic compounds provide a reference for the expected chemical shifts in this compound, as illustrated in the following table. rsc.org

| Compound | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) |

|---|---|---|

| 2-nitro-1-(4-nitrophenyl)ethanol | 3.62 (s, 1H), 4.61 (d, J=40 Hz, 2H), 5.62 (m, 1H), 7.61 (d, J=8Hz, 2H), 8.21 (d, J=7.6 Hz, 2H) | 69.98, 80.67, 124.13, 127.01, 145.31, 147.95 |

| 1-(4-Bromophenyl)-2-nitroethan-1-ol | 2.57 (s, 1H), 4.56 (d, J=3.6Hz, 1H), 4.80 (t, J=7.2 Hz, 1H), 5.44-5.41 (m, 1H), 7.18 (d, J=8.4 Hz, 2H), 7.35 (d, J=8.4 Hz, 1H) | 70.29, 127.37, 129.18, 128.80, 132.67, 138.37 |

This table presents NMR data for related nitro-containing compounds to illustrate expected spectral regions. rsc.org

Mass spectrometry is a crucial analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₅H₄BrNO₂S, the expected monoisotopic mass is approximately 220.91461 Da. uni.lu High-resolution mass spectrometry (HRMS) can confirm this exact mass, thereby verifying the molecular formula.

Electron impact (EI) ionization or electrospray ionization (ESI) can be used to generate the molecular ion. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Key fragmentation pathways for this compound would likely involve the loss of the bromine atom (Br•), the nitro group (NO₂•), or the entire bromomethyl group (•CH₂Br). The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M+) and bromine-containing fragment peaks, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

Predicted mass spectrometry data for various adducts of this compound can provide a reference for experimental analysis.

| Adduct | m/z (Predicted) |

|---|---|

| [M+H]⁺ | 221.92189 |

| [M+Na]⁺ | 243.90383 |

| [M-H]⁻ | 219.90733 |

| [M]⁺ | 220.91406 |

This table shows predicted m/z values for common adducts of this compound. uni.lu

UV/Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy ones. For this compound, the presence of the conjugated thiophene ring and the nitro group gives rise to characteristic absorption bands.

The thiophene ring itself exhibits π → π* transitions. The nitro group, being a strong chromophore, will significantly influence the absorption spectrum. The presence of the nitro group is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted thiophene. This is due to the extension of the conjugated system and the electron-withdrawing nature of the nitro group, which lowers the energy of the electronic transitions. For example, polythiophene derivatives are known to absorb in the visible region, with π-π* transitions observed at wavelengths as high as 530 nm. researchgate.net The specific λmax for this compound would provide valuable information about its electronic structure and conjugation.

| Compound/System | Absorption Maxima (λmax) | Transition Type |

|---|---|---|

| Polythiophene Polyrotaxane | 530 nm | π-π |

| Polythiophene Polyrotaxane | 290 nm | n-π |

This table presents UV-Vis absorption data for a related polythiophene system to illustrate typical electronic transitions. researchgate.net

Computational Chemistry Studies on this compound

Computational chemistry provides a theoretical framework to complement experimental findings, offering a deeper understanding of molecular properties and reactivity. Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are two powerful computational tools used to characterize this compound.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. For this compound, DFT calculations can predict optimized molecular geometry, vibrational frequencies (for comparison with IR and Raman spectra), and various electronic properties.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. The distribution of HOMO and LUMO across the molecule can identify the regions most susceptible to electrophilic and nucleophilic attack, respectively. For instance, in a study on a nitrophenyl-substituted thiophene derivative, DFT calculations were used to determine the HOMO and LUMO energies, providing insights into the compound's electronic properties and reactivity. cardiff.ac.uk

Molecular Electrostatic Potential (MEP) maps, also generated from DFT calculations, visualize the charge distribution on the molecule's surface. These maps highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions, offering a guide to intermolecular interactions and chemical reactivity.

| Compound | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene | B3LYP | -0.30456 | - | - |

| 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene | HF | -0.30501 | - | - |

This table presents calculated ionization potentials (related to HOMO energy) for a similar nitrophenyl-substituted thiophene derivative. cardiff.ac.uk

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information on conformational changes, molecular flexibility, and intermolecular interactions over time.

For this compound, MD simulations can be employed to explore its conformational landscape. The rotation around the C-C bond connecting the thiophene ring and the bromomethyl group can be investigated to identify the most stable conformers and the energy barriers between them. This is particularly important for understanding how the molecule might interact with other molecules or biological targets.

Furthermore, MD simulations can be used to study the interactions of this compound with solvent molecules or within a larger molecular assembly. For example, simulations of thiophene carboxamide derivatives have been used to assess the stability of ligand-protein complexes, providing insights into their binding profiles. mdpi.com These simulations track parameters such as root mean square deviation (RMSD) to evaluate the stability of the system over the simulation time. Such studies are crucial for predicting the behavior of the molecule in different environments and for designing derivatives with specific interaction properties.

Quantum-Chemical Calculations of Reaction Mechanisms and Transition States

Quantum-chemical calculations are a powerful tool for elucidating the intricate details of chemical reaction mechanisms at the molecular level. For derivatives of this compound, which are prone to nucleophilic substitution reactions at the bromomethyl group, density functional theory (DFT) is a commonly employed method to map out the potential energy surface (PES) and characterize the stationary points, including reactants, products, intermediates, and transition states.

A quintessential reaction of this compound is the bimolecular nucleophilic substitution (SN2) reaction, where a nucleophile displaces the bromide ion. Computational studies of SN2 reactions typically involve locating the transition state structure and calculating the activation energy barrier. mdpi.comsciforum.netresearchgate.net The geometry of the transition state is characterized by the simultaneous partial formation of the new bond with the nucleophile and the partial breaking of the carbon-bromine bond.

The calculations are generally performed using a hybrid DFT functional, such as B3LYP, in conjunction with a suitable basis set, for instance, 6-31+G*, which includes polarization and diffuse functions to accurately describe the charge distribution in anionic species and transition states. mdpi.comresearchgate.net To account for the influence of the reaction medium, solvent effects are often incorporated using a polarizable continuum model (PCM). mdpi.comsciforum.net

While specific computational studies on the reaction mechanisms of this compound are not extensively documented in the public domain, the general methodology for analogous SN2 reactions is well-established. The electron-withdrawing nature of the 5-nitrothiophene moiety is expected to influence the stability of the transition state and thus the reaction rate.

Table 1: Illustrative Calculated Energy Profile for a Model SN2 Reaction of a 2-(Halomethyl)-5-nitrothiophene Derivative

| Stationary Point | Description | Relative Energy (kcal/mol) - Gas Phase (Illustrative) | Relative Energy (kcal/mol) - Polar Solvent (Illustrative) |

| Reactants | Separated nucleophile and substrate | 0.0 | 0.0 |

| Pre-reaction Complex | Ion-molecule complex | -10.5 | -2.1 |

| Transition State | Highest energy point along the reaction coordinate | +5.2 | +12.8 |

| Post-reaction Complex | Complex of product and leaving group | -8.7 | -1.5 |

| Products | Separated product and leaving group | -2.0 | -0.5 |

Note: The data in this table is illustrative and based on typical values reported for SN2 reactions of similar compounds in computational studies. It does not represent experimentally verified data for this compound.

Prediction of Non-linear Optical Properties through Computational Methods

The field of non-linear optics (NLO) explores the interaction of intense electromagnetic fields with materials to produce new optical effects. Organic molecules with extended π-conjugated systems and strong electron donor-acceptor groups can exhibit significant NLO properties. The 5-nitrothiophene moiety in this compound acts as a strong electron-withdrawing group, suggesting that its derivatives could be interesting candidates for NLO materials.

Computational chemistry provides a powerful avenue for the prediction and understanding of the NLO properties of molecules. nih.gov Density functional theory (DFT) and time-dependent DFT (TD-DFT) are the most common methods used to calculate the key parameters that govern NLO response, namely the polarizability (α) and the first-order hyperpolarizability (β). core.ac.ukijcce.ac.ir

The calculation of these properties typically involves optimizing the molecular geometry using a functional like B3LYP and a sufficiently large basis set, such as 6-311++G(d,p), to accurately describe the electronic distribution. ijcce.ac.ir The polarizability and hyperpolarizability tensors are then computed from the response of the molecule to an applied external electric field.

A key factor influencing the NLO response is the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). A smaller HOMO-LUMO gap generally correlates with a larger hyperpolarizability. The introduction of electron-donating groups at appropriate positions on the thiophene ring, in conjunction with the existing nitro acceptor group, can effectively reduce the HOMO-LUMO gap and enhance the intramolecular charge transfer, thereby increasing the NLO response.

Table 2: Illustrative Calculated NLO Properties for a Series of Substituted Nitrothiophene Derivatives

| Compound | Donor Group | HOMO (eV) (Illustrative) | LUMO (eV) (Illustrative) | HOMO-LUMO Gap (eV) (Illustrative) | First Hyperpolarizability (β) (10-30 esu) (Illustrative) |

| This compound | -CH2Br | -7.2 | -3.5 | 3.7 | 15 |

| Derivative A | -NH2 | -6.5 | -3.2 | 3.3 | 45 |

| Derivative B | -OCH3 | -6.8 | -3.3 | 3.5 | 30 |

| Derivative C | -N(CH3)2 | -6.3 | -3.1 | 3.2 | 60 |

Note: The data in this table is illustrative and intended to show expected trends based on computational studies of similar nitrothiophene systems. It does not represent experimentally verified data.

Applications in Medicinal Chemistry and Materials Science Research

Medicinal Chemistry Applications

The structural motif of 2-(bromomethyl)-5-nitrothiophene is present in a variety of compounds synthesized for medicinal chemistry research, targeting a broad spectrum of diseases.

Development of Antitubercular Agents and Related Mycobacterial Research

The 5-nitrothiophene moiety is a key pharmacophore in the development of novel antitubercular agents. Research has shown that 5-nitrothiophenes are potent against both replicating and non-replicating Mycobacterium tuberculosis, the causative agent of tuberculosis. researchgate.netnih.govasm.orgmendeley.com

The mechanism of action for 5-nitrothiophenes is similar to that of nitroimidazoles. researchgate.netasm.orgnih.gov These compounds are prodrugs that are activated by a deazaflavin-dependent nitroreductase (Ddn) enzyme within the mycobacterium. researchgate.netasm.orgnih.gov This activation process involves the reduction of the nitro group, leading to the release of nitric oxide (NO). researchgate.netasm.orgnih.gov The generated nitric oxide is a reactive nitrogen species that non-specifically kills the mycobacteria, irrespective of their growth rate. researchgate.netasm.orgnih.gov This mode of action is particularly advantageous as it can target persistent, non-replicating bacteria, which are often resistant to traditional tuberculosis therapies. researchgate.netasm.org

Studies on analogues have confirmed that the nitro group at the C-5 position of the thiophene (B33073) ring is crucial for their antitubercular activity. nih.gov Shifting the nitro group to other positions or replacing it with other functional groups leads to a loss of activity. nih.gov

Investigation of Anticancer Potential of Derivatives

Thiophene derivatives are a well-established class of compounds with significant potential in cancer chemotherapy. The cytotoxic effects of various derivatives of this compound have been investigated against a range of human cancer cell lines.

For instance, a series of N-substituted 2-(5-nitro-thiophene)-thiosemicarbazones were synthesized and evaluated for their in vitro cytotoxic activity. nih.gov One of the derivatives, L10, was found to be particularly effective against several cancer cell lines. nih.gov Another study on thiophene derivatives demonstrated significant cytotoxicity against HeLa (cervical cancer) and Hep G2 (liver cancer) cell lines. researchgate.net Specifically, compounds designated as 471 and 480 exhibited high cytotoxicity with low IC50 values. researchgate.net

Furthermore, research into 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives has identified compounds with potent anticancer activity. ekb.eg For example, compounds 14 and 15 in one study showed better activity against HePG2 and MCF-7 (breast cancer) cell lines than the standard anticancer drug 5-FU. ekb.eg

The mechanism of anticancer action for some thiophene derivatives involves the induction of apoptosis and cell cycle arrest. For example, certain 5-nitro-thiophene-thiosemicarbazone derivatives have been shown to induce apoptosis and arrest the cell cycle in the G1 or S phase in cancer cells.

Table 1: Cytotoxicity of Selected Thiophene Derivatives against Various Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | IC50 (µg/mL) | Reference |

| Compound 471 | HeLa | 23.79 | researchgate.net |

| Compound 480 | HeLa | 33.42 | researchgate.net |

| Compound 471 | Hep G2 | 13.34 | researchgate.net |

| Compound 480 | Hep G2 | 12.61 | researchgate.net |

| Thiophene Derivative 14 | HePG2 | 7.9 ± 0.67 µM | ekb.eg |

| Thiophene Derivative 15 | HePG2 | 2.85 ± 0.17 µM | ekb.eg |

| Thiophene Derivative 14 | MCF-7 | 7.5 ± 0.8 µM | ekb.eg |

| Thiophene Derivative 15 | MCF-7 | 3.5 ± 0.26 µM | ekb.eg |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Role in the Design of Enzyme Inhibitors (e.g., Enolase Inhibitors)

While this compound itself has not been specifically identified in the literature as a direct precursor for enolase inhibitors, the broader class of thiophene derivatives has been explored in the design of various enzyme inhibitors.

Enolase is a key enzyme in the glycolytic pathway, and its inhibition is a target for the development of anticancer and anti-infective agents. Research into enolase inhibitors has identified several potent compounds, such as phosphonoacetohydroxamate and the natural product SF2312, which is a phosphonate (B1237965) antibiotic. nih.govnih.gov These inhibitors often mimic the transition state of the enolase-catalyzed reaction. nih.gov While some of these inhibitors contain heterocyclic rings, there is no direct evidence in the reviewed literature of this compound being utilized in their synthesis.

Exploration of Antithrombotic and Haemolytic Activities of Derivatives

Derivatives of 2-(bromomethyl)-thiophene have been synthesized and evaluated for their potential as antithrombotic agents and for their haemolytic activity. In a study focused on 2-(bromomethyl)-5-aryl-thiophenes, a series of novel compounds were synthesized via Suzuki cross-coupling reactions. nih.govnih.govscilit.comscienceopen.comresearchgate.net

These compounds were screened for their ability to lyse blood clots (antithrombotic activity) and their tendency to rupture red blood cells (haemolytic activity). nih.govnih.govscilit.comscienceopen.comresearchgate.net The antithrombotic activity of the synthesized compounds was found to be low to moderate. nih.govnih.govscilit.comscienceopen.com However, some derivatives exhibited significant haemolytic activity. nih.govnih.govscilit.comscienceopen.com Specifically, compounds 3f and 3i in the study showed the highest haemolysis of red blood cells, at 69.7% and 33.6% respectively. nih.govnih.govscilit.comscienceopen.com The compound 3i also demonstrated the most potent clot lysis among the synthesized series, with a value of 31.5%. nih.govnih.govscilit.comscienceopen.com These findings suggest that while these derivatives may have potential as therapeutic agents, their haemolytic properties would need to be carefully considered and optimized in any drug development efforts. nih.govnih.govscilit.comscienceopen.com

Table 2: Haemolytic and Antithrombotic Activity of Selected 2-(Bromomethyl)-5-aryl-thiophene Derivatives

| Compound | Haemolytic Activity (%) | Antithrombotic Activity (Clot Lysis, %) | Reference |

| 3f | 69.7 | Not specified | nih.govnih.govscilit.comscienceopen.com |

| 3i | 33.6 | 31.5 | nih.govnih.govscilit.comscienceopen.com |

Materials Science Applications

In addition to its applications in medicinal chemistry, the structural features of this compound suggest its potential as a building block in materials science, particularly in the synthesis of functional polymers.

Building Blocks for Conductive Polymers

There is no specific information available in the reviewed literature on the use of this compound as a building block for conductive polymers. However, polythiophenes, in general, are a well-known class of conductive polymers with a wide range of applications in electronics, such as in organic light-emitting diodes (OLEDs), field-effect transistors, and sensors. cmu.edupkusz.edu.cnnih.gov

The synthesis of polythiophenes often involves the polymerization of functionalized thiophene monomers. cmu.edupkusz.edu.cnnih.govresearchgate.net The properties of the resulting polymer, such as its conductivity, solubility, and processability, can be tuned by the nature of the substituents on the thiophene ring. cmu.edupkusz.edu.cn The presence of a reactive bromomethyl group on this compound could potentially be utilized for post-polymerization modification, allowing for the introduction of other functional groups onto the polymer backbone. However, direct polymerization of this monomer to form a conductive polymer has not been reported in the reviewed literature.

Precursors for Photoresponsive Dyes and Chromophores

The thiophene ring is a core component in many photochromic materials—compounds that reversibly change color upon exposure to light. nih.gov These materials are foundational for developing molecular switches, optical data storage, and smart windows. nih.govfrontiersin.org The class of organic photochromic molecules includes well-studied families like dithienylethenes and azobenzenes. frontiersin.org

While direct synthesis of photoresponsive dyes from this compound is not extensively documented in leading literature, the broader family of thiophene derivatives is crucial in this field. For instance, diarylethenes incorporating a central benzothiophene (B83047) unit exhibit high photosensitivity and significant color changes upon light irradiation. morressier.com The specific substituents on the thiophene ring play a critical role in tuning the photochromic properties, such as the wavelength of maximum absorption and the efficiency of the light-induced transformation. morressier.com

Furthermore, nitro-substituted aromatic compounds, including nitrothiophenes, are well-established precursors for azo dyes. The synthesis typically involves the reduction of the nitro group to an amine, followed by diazotization and coupling with another aromatic component. This versatility suggests the potential of this compound as a starting material for novel photoresponsive systems. The reactive bromomethyl group could serve as an anchor point for covalent attachment to polymers or other molecular scaffolds, creating advanced photoresponsive materials.

Table 1: Examples of Thiophene-Based Photochromic Derivatives and Their Properties This table presents data on related benzothiophene derivatives to illustrate the photochromic potential of the thiophene class.

| Compound Class | Central Unit | Key Feature | Application Area |

| Diarylethenes | Benzothiophene | High photosensitivity upon methyl group protection. morressier.com | Molecular switches, Optoelectronics. morressier.com |

| Dithienylethenes | Thiophene | Fatigue resistance and thermal stability. frontiersin.org | Optical data storage, Light modulators. nih.govjcu.edu.au |

| Azo Dyes | Nitrothiophene (as precursor) | Strong and varied color shades. dtic.mildtic.mil | Textile dyeing, Printing. dtic.mil |

Development of Advanced Functional Materials with Mechanoresponsive Fluorescence

Mechanoresponsive fluorescent materials, which change their emission color or intensity when subjected to mechanical stimuli like grinding, stretching, or pressing, are at the forefront of smart materials research. mdpi.com These materials have potential applications in stress sensing, damage detection in structural components, and security features. mdpi.com The underlying mechanism often involves changes in molecular packing or conformation, which alters the electronic states and, consequently, the fluorescence properties. unifr.ch

The development of such materials has benefited from the design of novel thiophene-based π-conjugated chromophores. nih.gov Research has demonstrated that by integrating computational design with experimental synthesis, it is possible to create targeted mechanochromic materials. nih.gov In one such approach, novel thienyl-substituted 1,4-bis(ethynyl)benzene dyes, featuring a rigid, rod-like structure, were designed and synthesized. nih.gov When the most promising candidate dye was dispersed into a polyethylene (B3416737) matrix, the resulting material exhibited clear mechanochromic behavior. nih.gov

Another study focused on nih.govbenzothieno[3,2-b] nih.govbenzothiophene (BTBT), a high-performance molecule in organic electronics, to explore its mechanofluorochromic (MFC) behavior for the first time. rsc.org By synthesizing two new derivatives, researchers found that the nature of ancillary groups attached to the BTBT core determined whether the material would exhibit aggregation-induced emission (AIE) or aggregation-caused quenching (ACQ), which is fundamental to its mechanoresponsive properties. rsc.org The compound BTBT-TPE, for example, showed AIE and a distinct response to mechanical stimuli. rsc.org

The structural characteristics of this compound, particularly its rigid thiophene core, provide a basis for its potential use as a building block in this field. The bromomethyl group allows for its incorporation into larger polymeric or molecular systems, while the nitro group can be used to tune the electronic and intermolecular interactions that govern the mechanoresponsive effect.

Table 2: Research Findings on Thiophene-Based Mechanoresponsive Materials This table summarizes findings from research on thiophene-based systems, highlighting their mechanoresponsive properties.

| Material System | Key Finding | Mechanism of Action | Potential Application | Reference |

| Thienyl-substituted 1,4-bis(ethynyl)benzene dyes in polyethylene | Achieved an "in silico designed" mechanochromic material. | Alteration of dye aggregation and anisotropic features under stress. | Supramolecular devices, Stress sensors. | nih.gov |

| nih.govBenzothieno[3,2-b] nih.govbenzothiophene (BTBT) derivatives | Ancillary groups control aggregation-induced emission (AIE) vs. aggregation-caused quenching (ACQ). | Mechanical stimuli affect molecular packing and intermolecular interactions. | High-mobility OFETs, Mechanofluorochromic sensors. | rsc.org |

| General Dye-Based Mechanophores | Application of external force can induce bond cleavage or isomerization in the dye molecule. | Covalent bond scission or changes in non-covalent interactions. | Damage-reporting materials, Security inks. | morressier.commdpi.com |

Future Directions and Emerging Research Avenues for 2 Bromomethyl 5 Nitrothiophene

Sustainable Synthesis of 2-(Bromomethyl)-5-nitrothiophene and its Analogues

The pursuit of green chemistry principles is a significant trend in chemical synthesis, aiming to reduce environmental impact and improve safety. For this compound, this involves developing methods that utilize less hazardous reagents and solvents. Current industrial syntheses often rely on traditional nitration and bromination reactions which can be harsh and produce significant waste.

Future research is directed towards employing milder and more selective reagents. For instance, the use of "table salt" (sodium chloride) as a source of electrophilic chlorine in the presence of a copper catalyst and ethanol (B145695) as a solvent represents an environmentally friendly approach to halogenation that could be adapted for bromination. nih.gov This method avoids the use of corrosive and hazardous elemental bromine. nih.gov Similarly, green nitration methods are being explored, such as using solid acid catalysts like Fe³⁺ ion-exchanged montmorillonite (B579905) clay, which can offer high regioselectivity and eliminate the need for harsh acid mixtures and expensive reagents like acetic anhydride. nih.gov

The principles of green chemistry applicable to the synthesis of thiophene (B33073) derivatives include:

Use of safer solvents: Replacing hazardous solvents like carbon tetrachloride with greener alternatives such as ethanol or even water. nih.govmdpi.com

Atom economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. organic-chemistry.org

Use of renewable feedstocks: Exploring bio-based starting materials for the synthesis of the thiophene ring. numberanalytics.com

Catalysis: Employing catalytic reagents in small amounts instead of stoichiometric reagents to minimize waste. numberanalytics.com

Chemo- and Regioselective Transformations of Bromomethyl and Nitro Groups

The synthetic utility of this compound lies in the differential reactivity of its two functional groups: the bromomethyl group and the nitro group. Future research will focus on developing highly chemo- and regioselective transformations to functionalize each site independently, allowing for the creation of a diverse library of derivatives.

The bromomethyl group is susceptible to nucleophilic substitution, providing a handle for introducing various side chains. The nitro group, on the other hand, can be a precursor to an amino group through reduction, which can then undergo a wide range of further reactions.

A key area of emerging research is the use of catalyst-controlled reactions to direct transformations to a specific site. For example, palladium-catalyzed Suzuki-Miyaura cross-coupling reactions have been used to regioselectively functionalize the 2-bromo position of a related compound, 2-bromo-5-(bromomethyl)thiophene (B1590285), leaving the bromomethyl group intact for subsequent modification. nih.govresearchgate.netnih.govd-nb.info This strategy can be adapted to selectively couple aryl groups at the 5-position of a di-halogenated thiophene, demonstrating the potential for precise control over derivatization.

Furthermore, selective reduction of the nitro group in the presence of other reducible functionalities is a significant challenge. Research into selective reduction methods, such as using specific catalysts like Ni(PPh₃)₄ with NaBH₄ or controlling reaction conditions, will be crucial for the synthesis of amino-thiophene intermediates from this compound without affecting the bromomethyl group. researchgate.net Nucleophilic aromatic substitution of the nitro group itself is also a promising avenue for introducing new functionalities directly onto the thiophene ring.

Integration into Flow Chemistry for Enhanced Production and Selectivity

Flow chemistry, or continuous flow processing, is a modern manufacturing technique that offers significant advantages over traditional batch processing, particularly for hazardous reactions like nitration and bromination. researchgate.netnih.gov The small reaction volumes and excellent heat and mass transfer in flow reactors enhance safety, improve reproducibility, and can lead to higher yields and selectivity. mdpi.combeilstein-journals.org

The synthesis of this compound is an ideal candidate for transition to a continuous flow process. Nitration reactions are often highly exothermic, and flow chemistry allows for precise temperature control, minimizing the risk of runaway reactions and the formation of unwanted byproducts. nih.govfrontiersin.org Similarly, bromination reactions can be performed more safely and with better control in a flow system. researchgate.net

Key Advantages of Flow Chemistry for this compound Synthesis:

| Feature | Benefit |

| Enhanced Safety | Small reactor volumes and superior heat exchange minimize risks of explosions or runaway reactions, especially with nitration. nih.gov |

| Improved Yield and Selectivity | Precise control over reaction parameters like temperature, pressure, and stoichiometry leads to cleaner reactions and fewer byproducts. mdpi.com |

| Scalability | Production can be scaled up by running the process for longer or by "numbering up" (using multiple reactors in parallel). numberanalytics.com |

| Automation | Continuous processes are more amenable to automation, leading to increased efficiency and reproducibility. mdpi.com |

Expansion of Biological Applications through Structure-Activity Relationship (SAR) Studies and Drug Design

Thiophene and its derivatives are recognized as privileged scaffolds in medicinal chemistry, appearing in numerous FDA-approved drugs. nih.govrsc.org The nitrothiophene moiety, in particular, has been investigated for its antimicrobial properties. researchgate.netresearchgate.netnih.gov Future research will focus on systematic Structure-Activity Relationship (SAR) studies of this compound derivatives to design new therapeutic agents with enhanced potency and selectivity.

SAR studies involve synthesizing a series of analogues with systematic structural modifications and evaluating their biological activity. This allows researchers to identify the key structural features responsible for the desired pharmacological effect. nih.gov For nitrothiophene derivatives, SAR studies have shown that the nature and position of substituents on the thiophene ring can significantly influence their antibacterial activity. researchgate.netresearchgate.net

For this compound, future SAR campaigns could explore:

Derivatives of the bromomethyl group: Replacing the bromine with various nucleophiles to introduce different side chains (e.g., amines, ethers, thioethers) and studying how these changes affect biological activity.

Modifications of the nitro group: Reducing the nitro group to an amine and subsequently creating a library of amides, sulfonamides, or other derivatives to probe interactions with biological targets.

Introduction of substituents at other positions: Exploring the effect of adding further substituents to the thiophene ring.

Computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, will play an increasingly important role in guiding the design of new analogues, predicting their activity, and understanding their mechanism of action at a molecular level. nih.gov

Advanced Spectroscopic and Imaging Techniques for Real-Time Reaction Monitoring

The optimization and control of chemical processes, whether in batch or flow, benefit greatly from real-time analytical data. Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes. numberanalytics.comnih.gov Future research into the synthesis of this compound will increasingly incorporate PAT tools for in-situ reaction monitoring.

Advanced spectroscopic techniques like Fourier-Transform Infrared (FTIR) spectroscopy (often referred to as ReactIR) and Raman spectroscopy are powerful tools for this purpose. nih.govamericanpharmaceuticalreview.combeilstein-journals.org By inserting a probe directly into the reaction mixture, these techniques can provide continuous, real-time data on the concentration of reactants, intermediates, and products without the need for sampling. americanpharmaceuticalreview.comresearchgate.net

Applications of PAT in the synthesis of this compound:

| Technique | Application |

| In-situ FTIR (ReactIR) | Monitor the disappearance of starting materials and the appearance of the product to determine reaction kinetics and endpoint. americanpharmaceuticalreview.com |

| In-situ Raman Spectroscopy | Particularly useful for monitoring reactions in heterogeneous mixtures or those with strong IR-absorbing species. It can provide detailed information on molecular structure and polymorphism. mdpi.comamericanpharmaceuticalreview.combeilstein-journals.org |

| On-line Chromatography (e.g., UPLC-MS) | Can be coupled with flow reactors to provide rapid, quantitative analysis of the reaction stream. |

This real-time data allows for a deeper understanding of the reaction mechanism and kinetics, facilitates rapid process optimization, and ensures consistent product quality. nih.gov In a continuous flow setup, this information can be used to create automated feedback loops that adjust reaction parameters in real-time to maintain optimal performance. americanpharmaceuticalreview.com

常见问题

Basic: What are the optimal synthetic routes for preparing 2-(Bromomethyl)-5-nitrothiophene?

Methodological Answer:

The synthesis typically involves bromomethylation of 5-nitrothiophene derivatives. For example, analogous procedures (e.g., ) use reflux conditions in ethanol with stoichiometric reagents. A plausible route involves reacting 5-nitrothiophene-2-carboxaldehyde with brominating agents like N-bromosuccinimide (NBS) in a radical-initiated system (e.g., CCl₄ with AIBN) to introduce the bromomethyl group . Purification via recrystallization or column chromatography is recommended, with yields dependent on reaction time and temperature optimization.

Advanced: How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) can model the electron density distribution, highlighting the electrophilic character of the bromomethyl carbon. Studies on similar thiophene derivatives () show that the nitro group at the 5-position enhances electrophilicity via resonance withdrawal, favoring SN2 mechanisms. Computational analysis of transition states and Fukui indices can predict regioselectivity and kinetic barriers, aiding in reaction design .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

Key techniques include:

- ¹H/¹³C NMR : To confirm bromomethyl (-CH₂Br, δ ~4.3 ppm) and nitro group positioning (aromatic proton shifts δ ~7.5–8.5 ppm) .

- IR Spectroscopy : Peaks at ~1530 cm⁻¹ (NO₂ asymmetric stretch) and ~600 cm⁻¹ (C-Br stretch) validate functional groups .

- X-ray Crystallography : For unambiguous structural elucidation, as demonstrated in for related nitrothiophene derivatives .

Advanced: How can researchers resolve contradictions in reported reaction yields under varying solvent polarities?

Methodological Answer:

Contradictions often arise from solvent effects on transition-state stabilization. A systematic approach includes:

- Design of Experiments (DoE) : Vary solvent polarity (e.g., ethanol vs. DMF) and monitor kinetics via HPLC or GC.

- Mechanistic Probes : Isotopic labeling (e.g., ²H in ethanol) to trace solvent participation ().

- Comparative Analysis : Reference studies on analogous bromomethylthiophenes () to identify trends in dielectric constant vs. yield .

Basic: What stability considerations are critical for storing this compound?

Methodological Answer:

The compound is light- and heat-sensitive due to the labile C-Br bond and electron-deficient nitro group. Storage recommendations:

- Temperature : Below 4°C in amber vials to prevent radical decomposition ().

- Desiccants : Use anhydrous CaCl₂ or molecular sieves to avoid hydrolysis .

- Stability Assays : Periodic TLC or NMR checks to detect degradation products like 5-nitrothiophene-2-methanol .

Advanced: What role does this compound play in cross-coupling reactions for heterocyclic drug candidates?

Methodological Answer:

The bromomethyl group serves as a versatile handle for Suzuki-Miyaura or Buchwald-Hartwig couplings. For example:

- Palladium Catalysis : React with arylboronic acids to generate biaryl motifs ( ).

- Kinetic Studies : Optimize ligand systems (e.g., XPhos) to mitigate steric hindrance from the nitro group .

- Post-Functionalization : Subsequent reduction of the nitro group to an amine enables access to pharmacophores like benzothiazoles .

Basic: How to analyze the purity of this compound?

Methodological Answer:

- HPLC-MS : Use a C18 column with acetonitrile/water (70:30) mobile phase; monitor for impurities (e.g., debrominated byproducts).

- Elemental Analysis : Verify %C, %H, %N, and %Br to confirm stoichiometry .

- Melting Point : Compare with literature values (e.g., reports mp 129–130°C for a bromomethylthiophene analog) .

Advanced: What strategies mitigate competing side reactions during bromomethylation of 5-nitrothiophene?

Methodological Answer:

- Radical Inhibitors : Add TEMPO to suppress uncontrolled chain propagation in NBS-mediated reactions.

- Low-Temperature Control : Conduct reactions at 0–5°C to minimize polybromination ().

- Protecting Groups : Temporarily block the nitro group (e.g., as a silyl ether) to direct bromination to the methyl position .

Basic: What are the key safety hazards associated with handling this compound?

Methodological Answer:

- Toxicity : Potential carcinogen (Category 2, per ECHA guidelines).

- Reactivity : Combustible upon contact with strong oxidizers; use CO₂ fire extinguishers.

- Personal Protective Equipment (PPE) : Nitrile gloves, fume hood, and explosion-proof refrigeration ( ) .

Advanced: How does the electronic structure of this compound influence its application in materials science?

Methodological Answer:

The electron-withdrawing nitro group enhances conjugation in π-systems, making it suitable for:

- Organic Semiconductors : DFT studies () show a narrow bandgap (~2.1 eV) conducive to charge transport.

- Nonlinear Optics (NLO) : Hyperpolarizability calculations suggest utility in electro-optic devices .

- Polymer Functionalization : Copolymerize with thiophene monomers to tune conductivity () .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。